
(3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine: is an organic compound that features a fluorine atom, an iodine atom, and a phenoxy group attached to a phenyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the phenoxy group through halogenation reactions.
Fluorination: Introduction of the fluorine atom to the phenyl ring using fluorinating agents.
Amination: Introduction of the methanamine group through amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as hydrogen.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of halogen bonding and its effects on molecular properties.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methanamine group can form hydrogen bonds, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
- (3-Fluoro-4-(4-bromophenoxy)phenyl)methanamine
- (3-Fluoro-4-(4-chlorophenoxy)phenyl)methanamine
- (3-Fluoro-4-(4-methylphenoxy)phenyl)methanamine
Uniqueness:
- The presence of both fluorine and iodine atoms in (3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine imparts unique electronic and steric properties.
- The combination of these halogens can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C13H11FINO |
|---|---|
Poids moléculaire |
343.13 g/mol |
Nom IUPAC |
[3-fluoro-4-(4-iodophenoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H11FINO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H,8,16H2 |
Clé InChI |
YXPVGVLXTMGYDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=C(C=C(C=C2)CN)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


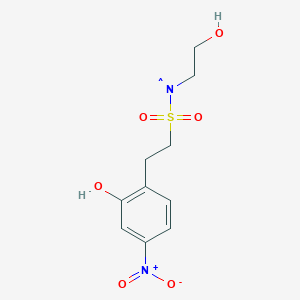
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
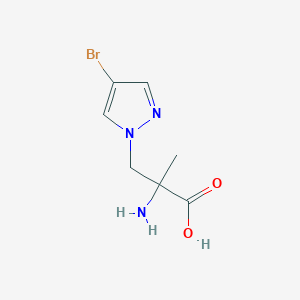

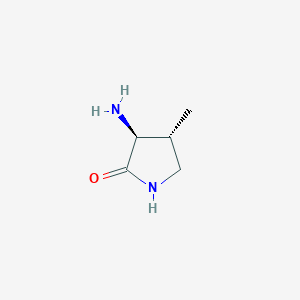

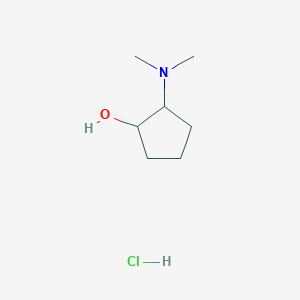
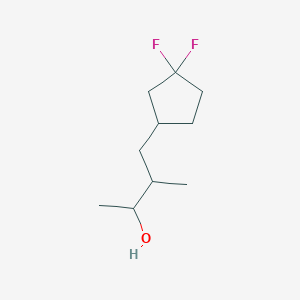
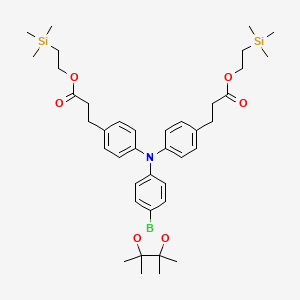
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
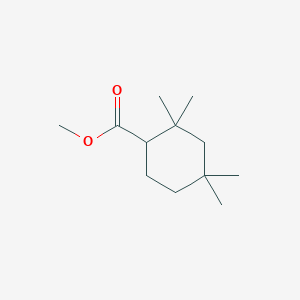
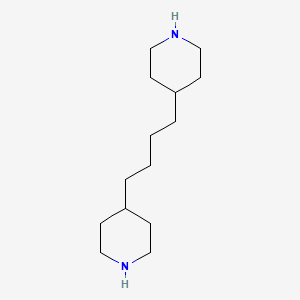
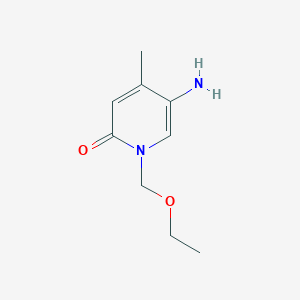
![4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)
